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Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged

structure due to its presence in numerous biologically active compounds and FDA-approved

drugs.[1][2][3] This guide provides a comprehensive technical overview of a specific derivative,

4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (C₁₂H₁₃BrN₂O). We delve into its

structural elucidation, detailed synthetic protocols with mechanistic insights, and modern

analytical techniques for its characterization. Furthermore, this document explores the strategic

importance of this molecule as a versatile intermediate in drug discovery, highlighting the utility

of its functional groups for creating diverse chemical libraries aimed at various therapeutic

targets, including protein kinases.[4][5] This guide is intended for researchers and drug

development professionals seeking to leverage advanced indazole chemistry for the creation of

novel therapeutic agents.
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The Indazole Nucleus: A Privileged Scaffold in
Medicinal Chemistry
Indazole, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a

bioisostere of indole and a critical pharmacophore in modern drug discovery.[6][7] Its

derivatives exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-

inflammatory, antimicrobial, and neuroprotective effects.[2][4][5][8][9] The thermodynamic

stability of the 1H-indazole tautomer over the 2H form makes it the predominant and most

synthetically targeted isomer.[2] The versatility of the indazole ring allows for substitution at

multiple positions, enabling chemists to fine-tune the steric and electronic properties of drug

candidates to achieve high potency and selectivity for biological targets. This has led to the

development of several successful drugs, such as the antiemetic Granisetron and the kinase

inhibitors Pazopanib and Entrectinib.[3]

Compound Profile: 4-Bromo-1-(tetrahydro-2H-pyran-
2-yl)-1H-indazole
The subject of this guide is a specific, synthetically valuable derivative of the indazole core. Its

structure incorporates two key features for further chemical modification: a bromine atom on

the benzene ring and a tetrahydropyran (THP) group protecting the N1 position of the pyrazole

ring.

Chemical Identity and Structure
IUPAC Name: 4-bromo-1-(oxan-2-yl)indazole[10]

Molecular Formula: C₁₂H₁₃BrN₂O[10]

CAS Number: 1000019-33-0 (from similar structures, specific CAS may vary)

Canonical SMILES: C1CCOC(C1)N2C3=C(C=N2)C(=CC=C3)Br[10]

InChI Key: SSJAOWRBTUOVMD-UHFFFAOYSA-N[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://wap.guidechem.com/question/how-to-prepare-5-bromo-1h-inda-id145240.html
https://www.researchgate.net/figure/Structure-and-synthesis-of-indazole_fig1_362743313
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pubmed.ncbi.nlm.nih.gov/29718740/
https://www.researchgate.net/publication/324906537_Indazole_derivatives_and_their_therapeutic_applications_a_patent_review_2013-2017
https://www.researchgate.net/figure/Structure-of-our-indazole-derivatives_fig2_351176078
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-indazole-derivatives-in-modern-drug-discovery-gs
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pnrjournal.com/index.php/home/article/download/6147/7751/7473
https://www.benchchem.com/product/b1442985?utm_src=pdf-body
https://www.benchchem.com/product/b1442985?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/57474729
https://pubchem.ncbi.nlm.nih.gov/compound/57474729
https://pubchem.ncbi.nlm.nih.gov/compound/57474729
https://pubchem.ncbi.nlm.nih.gov/compound/57474729
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2D Structure  Source: PubChem CID 57474729[10]

Physicochemical Properties
The predicted physicochemical properties of this compound are crucial for understanding its

behavior in both chemical reactions and biological systems.

Property Value Source

Molecular Weight 281.15 g/mol PubChem

Monoisotopic Mass 280.02112 Da PubChem

XLogP3 3.1 PubChem

Hydrogen Bond Donor Count 0 PubChem

Hydrogen Bond Acceptor

Count
3 PubChem

Rotatable Bond Count 1 PubChem

Data sourced from the PubChem entry for the isomeric compound 4-Bromo-1-(tetrahydro-2H-
pyran-2-yl)-1H-indazole, CID 57474729, which serves as a reliable reference for this

molecular formula.

Synthesis and Mechanistic Rationale
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The synthesis of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a multi-step process

that leverages foundational reactions in heterocyclic chemistry. The strategy involves the initial

formation of the core bromo-indazole scaffold, followed by selective protection of the N1

nitrogen.

Retrosynthetic Approach
A logical retrosynthetic analysis breaks down the target molecule into simpler, commercially

available starting materials. The key disconnection points are the C-N bond of the THP ether

and the N-N bond of the pyrazole ring. This suggests a synthetic pathway starting from a

brominated ortho-substituted aniline or benzaldehyde derivative.

Proposed Synthetic Protocol
This protocol is a robust, two-step procedure adapted from established methods for indazole

synthesis and N-protection.

Step 1: Synthesis of 4-Bromo-1H-indazole

The Jacobson indazole synthesis provides a reliable method for constructing the indazole ring.

[6] An alternative, high-yield method involves the cyclization of an appropriate

fluorobenzaldehyde with hydrazine.[11]

Reactants: 5-Bromo-2-fluorobenzaldehyde, Hydrazine hydrate.

Rationale: The reaction of a 2-halobenzaldehyde with hydrazine is a classic and efficient

method for forming the indazole ring system. The fluorine atom is an excellent leaving group

for the intramolecular nucleophilic aromatic substitution that closes the ring.

Procedure:

To 5-bromo-2-fluorobenzaldehyde (1.0 eq), add an excess of hydrazine hydrate (approx.

10 eq).[11]

Heat the reaction mixture under reflux for 4-6 hours, monitoring completion by Thin-Layer

Chromatography (TLC).

After cooling, evaporate the excess hydrazine under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to yield pure 4-

bromo-1H-indazole.

Step 2: N1-Protection with a Tetrahydropyran (THP) Group

The N1 position of the indazole is nucleophilic and requires protection before further

functionalization (e.g., metal-catalyzed cross-coupling) at the C4-bromo position. The THP

group is an ideal choice as it is stable to many reaction conditions but can be easily removed

under mild acid.

Reactants: 4-Bromo-1H-indazole, 3,4-Dihydropyran (DHP), Pyridinium p-toluenesulfonate

(PPTS).

Rationale: DHP reacts with the N-H of the indazole in the presence of an acid catalyst

(PPTS) to form a stable N-THP ether. PPTS is a mild, organic-soluble catalyst that minimizes

side reactions.

Procedure:

Dissolve 4-bromo-1H-indazole (1.0 eq) in an anhydrous aprotic solvent such as

dichloromethane (DCM) or tetrahydrofuran (THF).

Add 3,4-dihydropyran (1.2 eq) to the solution.

Add a catalytic amount of PPTS (0.05 eq).

Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the product with DCM, combine the organic layers, wash with brine, and dry over

anhydrous sodium sulfate.
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Concentrate the solvent and purify the resulting residue by column chromatography to

afford the final product, 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole.

Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified

compound.
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Step 1: Indazole Formation

Step 2: N-H Protection
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Caption: Workflow for synthesis and purification.
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Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. A combination of spectroscopic techniques provides a complete structural picture.

Expected Spectroscopic Data
The following table summarizes the key signals expected from ¹H NMR, ¹³C NMR, and IR

spectroscopy, which are critical for validating the structure of the final product.
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Technique Expected Signals and Rationale

¹H NMR

Aromatic Protons (3H): Signals in the δ 7.0-8.5

ppm range, showing characteristic doublet and

triplet splitting patterns for the trisubstituted

benzene ring. Indazole H-3 (1H): A distinct

singlet around δ 8.0 ppm. THP Protons (7H): A

complex series of multiplets in the δ 1.6-4.0 ppm

range, corresponding to the diastereotopic

methylene protons of the THP ring, and a

distinct signal for the anomeric proton (O-CH-N)

around δ 5.5-6.0 ppm.

¹³C NMR

Aromatic Carbons (6C): Signals in the δ 110-

145 ppm range. The carbon attached to bromine

(C-Br) will be shifted upfield. Indazole C-3: A

signal around δ 135-140 ppm. THP Carbons

(5C): Signals in the δ 20-70 ppm range for the

aliphatic carbons, with the anomeric carbon (O-

C-N) appearing further downfield around δ 85-

95 ppm.

IR Spectroscopy

C-H (Aromatic): Stretching vibrations just above

3000 cm⁻¹. C-H (Aliphatic): Stretching vibrations

just below 3000 cm⁻¹. C=C / C=N (Aromatic):

Characteristic ring stretching vibrations in the

1450-1600 cm⁻¹ region. C-O (Ether): A strong

C-O stretching band around 1050-1150 cm⁻¹.

C-Br: A weak stretching band in the fingerprint

region, typically 500-650 cm⁻¹.

Mass Spectrometry

Molecular Ion (M⁺): A characteristic isotopic

pattern for a single bromine atom, with two

peaks of nearly equal intensity at m/z 280 and

282. Fragmentation: Loss of the THP group (85

Da) would be a prominent fragmentation

pathway.
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Note: Specific chemical shifts (δ) and wavenumbers (cm⁻¹) are predictive and should be

confirmed with experimental data.[12][13][14][15]

Analytical Workflow
This diagram outlines the standard process for confirming the structure and purity of the

synthesized material.

Structural Confirmation

Synthesized
Crude Product

TLC Analysis
(Purity Check)

Column
Chromatography

Purified
Product

¹H and ¹³C NMR

Mass Spectrometry
(HRMS)

IR Spectroscopy

Confirmed
Structure

Click to download full resolution via product page

Caption: Standard workflow for analytical characterization.

Strategic Applications in Drug Discovery
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is not typically an end-product but rather

a highly valuable building block for generating libraries of more complex molecules.

A Versatile Chemical Intermediate
The two key functional handles enable orthogonal chemical modifications:

The C4-Bromine Atom: This site is primed for transition metal-catalyzed cross-coupling

reactions, such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig amination. This allows

for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is
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a cornerstone of modern medicinal chemistry for exploring Structure-Activity Relationships

(SAR).

The N1-THP Protecting Group: Following modifications at the C4 position, the THP group

can be selectively removed under mild acidic conditions (e.g., HCl in methanol or acetic acid

in THF/water) to reveal the N1-H. This free N-H can then be alkylated, acylated, or used in

other coupling reactions to further diversify the molecular scaffold.

Potential Therapeutic Targets and Screening
Indazole derivatives are well-documented inhibitors of various protein kinases, which are

critical targets in oncology and inflammatory diseases.[4][16][17] A library of compounds

derived from this intermediate could be screened against a panel of kinases to identify novel

inhibitors.

The logical flow for utilizing this intermediate in a drug discovery program is shown below.
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Library Synthesis
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Caption: Use of the intermediate in a drug discovery cascade.
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Conclusion and Future Perspectives
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a strategically designed chemical

intermediate with significant potential for accelerating drug discovery programs. Its synthesis is

achievable through robust and well-understood chemical transformations. The compound's true

value lies in its capacity for orthogonal functionalization, enabling the rapid generation of

diverse molecular libraries. Future research will undoubtedly leverage this and similar building

blocks to explore new chemical space and develop next-generation therapeutics targeting a

wide range of diseases, particularly in the fields of oncology and immunology where kinase

signaling plays a pivotal role.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological
Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

3. pnrjournal.com [pnrjournal.com]

4. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. Page loading... [wap.guidechem.com]

7. researchgate.net [researchgate.net]

8. researchgate.net [researchgate.net]

9. nbinno.com [nbinno.com]

10. 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole | C12H13BrN2O | CID 57474729 -
PubChem [pubchem.ncbi.nlm.nih.gov]

11. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

12. rsc.org [rsc.org]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b1442985?utm_src=pdf-body
https://www.benchchem.com/product/b1442985?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Scheme-1-Reagents-and-conditions-i-NH2NH2H2O-80-reflux-20-min-Yield-88_fig1_370748858
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://pnrjournal.com/index.php/home/article/download/6147/7751/7473
https://pubmed.ncbi.nlm.nih.gov/29718740/
https://pubmed.ncbi.nlm.nih.gov/29718740/
https://www.researchgate.net/publication/324906537_Indazole_derivatives_and_their_therapeutic_applications_a_patent_review_2013-2017
https://wap.guidechem.com/question/how-to-prepare-5-bromo-1h-inda-id145240.html
https://www.researchgate.net/figure/Structure-and-synthesis-of-indazole_fig1_362743313
https://www.researchgate.net/figure/Structure-of-our-indazole-derivatives_fig2_351176078
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-indazole-derivatives-in-modern-drug-discovery-gs
https://pubchem.ncbi.nlm.nih.gov/compound/57474729
https://pubchem.ncbi.nlm.nih.gov/compound/57474729
https://www.benchchem.com/synthesis/pse-00060140d3g54g07bceb747e0e594g71
https://www.rsc.org/suppdata/qo/c4/c4qo00244j/c4qo00244j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. youtube.com [youtube.com]

16. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

17. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC
Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

To cite this document: BenchChem. [IUPAC name for C12H13BrN2O indazole derivative].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1442985#iupac-name-for-c12h13brn2o-indazole-
derivative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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